7-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
7-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular formula C11H14FNO It is a derivative of tetrahydronaphthalene, featuring a fluorine atom at the 7th position and a methoxy group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Fluorination: Introduction of the fluorine atom at the 7th position can be achieved using fluorinating agents such as Selectfluor.
Methoxylation: The methoxy group is introduced at the 5th position using methoxylating agents like sodium methoxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding naphthalenone derivatives.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogenating agents and nucleophiles.
Major Products
Oxidation: 7-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one.
Reduction: Various reduced amine derivatives.
Substitution: A wide range of substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
7-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The fluorine and methoxy groups influence its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one: Similar structure but with a different substitution pattern.
7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine: Lacks the methoxy group.
N-(8-amino-6-fluoro-5-methyl-1-oxido-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide: Contains additional functional groups.
Uniqueness
7-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methoxy groups enhances its potential for selective interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H14FNO |
---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
7-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14FNO/c1-14-11-6-7(12)5-9-8(11)3-2-4-10(9)13/h5-6,10H,2-4,13H2,1H3 |
InChI Key |
MLZIFKMSPZBQFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1CCCC2N)F |
Origin of Product |
United States |
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